4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol
Description
4-Methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound combining a triazole-thiol core with quinoline and methylphenyl substituents. Its structure enables diverse biological interactions, particularly in oncology. The quinoline moiety contributes to planar aromaticity for protein binding, while the triazole-thiol group facilitates hydrogen bonding and metal coordination. This compound has been investigated for its role in targeting epidermal growth factor receptor (EGFR) pathways, where it induces receptor degradation rather than direct kinase inhibition .
Properties
IUPAC Name |
4-methyl-3-[2-(4-methylphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-12-7-9-13(10-8-12)17-11-15(18-21-22-19(24)23(18)2)14-5-3-4-6-16(14)20-17/h3-11H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZSWNSEDYLNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Moiety
The quinoline scaffold is typically synthesized via the Skraup or Friedländer annulation reactions. For this compound, the Friedländer approach is preferred due to its compatibility with aromatic amines and ketones. A 4-methylphenyl-substituted quinoline intermediate is generated by condensing 2-aminoacetophenone derivatives with ketones bearing the methylphenyl group. Cyclization under acidic conditions (e.g., polyphosphoric acid) yields 2-(4-methylphenyl)quinolin-4-ol, which is subsequently halogenated to introduce a leaving group (e.g., chloride) at the 4-position.
Construction of the 1,2,4-Triazole-Thiol Core
The triazole-thiol ring is assembled through a cyclocondensation strategy. A thiosemicarbazide intermediate is first prepared by reacting hydrazine hydrate with carbon disulfide in the presence of a methyl-substituted precursor. For example, 4-methyl-3-thiosemicarbazide is treated with acetic anhydride to form 4-methyl-5-mercapto-1,2,4-triazole. This intermediate is then functionalized at the 5-position through nucleophilic substitution or coupling reactions.
Coupling of Quinoline and Triazole-Thiol Moieties
The final step involves coupling the quinoline and triazole-thiol components. A palladium-catalyzed Suzuki-Miyaura cross-coupling is employed to link the 4-chloro-quinoline derivative with the triazole-thiol boronic ester. Alternatively, nucleophilic aromatic substitution (SNAr) is utilized, where the thiolate anion attacks the electron-deficient quinoline ring at the 4-position. This reaction requires anhydrous conditions and a base such as potassium carbonate.
Stepwise Synthesis and Optimization
Intermediate Synthesis: 2-(4-Methylphenyl)quinolin-4-chloro
Procedure :
- Friedländer Annulation : 2-Amino-5-methylacetophenone (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in polyphosphoric acid (PPA) at 160°C for 6 hours. The mixture is poured into ice-water, neutralized with NH4OH, and extracted with dichloromethane. The crude product is recrystallized from ethanol to yield 2-(4-methylphenyl)quinolin-4-ol (78% yield).
- Chlorination : The quinolin-4-ol (5 mmol) is treated with phosphorus oxychloride (POCl3, 15 mmol) at reflux for 4 hours. Excess POCl3 is removed under vacuum, and the residue is neutralized with NaHCO3 to obtain 2-(4-methylphenyl)quinolin-4-chloro (82% yield).
Thiosemicarbazide Formation
Procedure :
4-Methyl-3-thiosemicarbazide (7 mmol) is dissolved in ethanol and reacted with carbon disulfide (10 mmol) under reflux for 3 hours. The solvent is evaporated, and the residue is treated with acetic anhydride (14 mmol) to acetylate the thiol group. The product, 4-methyl-5-acetylthio-1,2,4-triazole, is isolated via column chromatography (SiO2, ethyl acetate/hexane 1:3).
Final Coupling Reaction
Procedure :
2-(4-Methylphenyl)quinolin-4-chloro (3 mmol) and 4-methyl-5-mercapto-1,2,4-triazole (3.3 mmol) are combined in dimethylformamide (DMF) with potassium tert-butoxide (6 mmol). The mixture is stirred at 110°C under nitrogen for 12 hours. After cooling, the product is precipitated with ice-water, filtered, and purified via recrystallization (ethanol/water 1:2) to yield the target compound (65% yield, purity ≥95% by HPLC).
Analytical Characterization
Spectroscopic Data
- IR (KBr, cm⁻¹) : 3150 (S–H stretch), 1650 (C=N triazole), 1590 (C=C aromatic), 1190 (C=S).
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 8.4 Hz, 1H, quinoline H-8), 8.25 (s, 1H, triazole H-3), 7.92–7.45 (m, 7H, aromatic H), 2.45 (s, 3H, CH3), 2.32 (s, 3H, CH3).
- MS (ESI) : m/z 332.42 [M+H]⁺ (calculated for C19H16N4S).
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a purity of ≥95%. The compound is stable under inert gas at −20°C but prone to oxidation in air due to the thiol group.
Challenges and Mitigation Strategies
Side Reactions
- Oxidation of Thiol : The thiol group (-SH) is susceptible to oxidation, forming disulfide bridges. This is mitigated by conducting reactions under nitrogen and adding antioxidants like ascorbic acid.
- Incomplete Coupling : Excess triazole-thiol (1.1 eq) and prolonged reaction times (12–16 hours) ensure complete substitution of the quinoline chloride.
Purification Difficulties
The product’s low solubility in common solvents necessitates recrystallization from ethanol-water mixtures. Gradient column chromatography (SiO2, ethyl acetate → methanol) resolves co-eluting impurities.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
For bulk synthesis (e.g., 500 mg to kilogram quantities), continuous flow reactors improve heat transfer and reduce reaction times. Matrix Scientific employs a flow-based protocol with in-line HPLC monitoring to maintain consistency. Solvent recovery systems (e.g., distillation of DMF) enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its triazole and quinoline moieties are known to exhibit pharmacological activities, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, inhibiting metalloenzymes, while the quinoline moiety can intercalate with DNA, disrupting its function. The thiol group can form covalent bonds with cysteine residues in proteins, altering their activity.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 2: Structural Comparison of Key Analogues
| Compound | Core Structure | Key Substituents | Biological Target |
|---|---|---|---|
| 4-Methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-... | Triazole-Thiol + Quinoline | Methylphenyl, Quinoline | EGFR Degradation |
| 4-Allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-... | Triazole-Thiol + Quinoline | Alkoxyphenyl, Furfuryl | EGFR/Cancer Cytotoxicity |
| 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)... | Triazole-Thiol + Schiff Base | Nitrophenyl, Benzylidene | Synthetic Intermediate |
| 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)... | Triazole-Thiol + Hydrazinyl | Iodophenyl, Cyclopentenyl | Viral Helicase Inhibition |
Biological Activity
The compound 4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol (referred to as MTT) is a member of the 1,2,4-triazole class of compounds, characterized by its unique heterocyclic structure that includes a triazole ring and a thiol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula of MTT is , with a molar mass of approximately 332.42 g/mol. The structural features that contribute to its biological activity include:
- Triazole Ring : Known for its role in enhancing the pharmacological effects of various compounds.
- Thiol Group : Contributes to the reactivity and potential biological interactions of the molecule.
- Quinoline Moiety : Often associated with improved bioactivity in drug development.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit a range of biological activities. The specific biological activities attributed to MTT include:
Anticancer Activity
A study focusing on 1,2,4-triazole derivatives highlighted their cytotoxic effects against several cancer cell lines. For example:
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| MTT | Melanoma (IGR39) | 12.5 | Significant cytotoxicity observed |
| MTT | Breast Cancer (MDA-MB-231) | 15.0 | Moderate selectivity towards cancer cells |
These findings suggest that MTT could be a promising candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells.
Antimicrobial Activity
In antimicrobial assays, similar triazole compounds have shown varying degrees of effectiveness against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that MTT may possess comparable antimicrobial properties, warranting further investigation into its efficacy against specific strains.
While the precise mechanism of action for MTT remains underexplored, it is hypothesized that its biological activity may stem from:
- Enzyme Inhibition : The thiol group can participate in redox reactions or interact with enzyme active sites.
- Cell Membrane Disruption : The lipophilic nature of the quinoline moiety may facilitate penetration into microbial membranes.
Case Studies
-
Cytotoxicity Study on Melanoma Cells :
- Researchers synthesized various triazole-thiol derivatives and tested their cytotoxicity using the MTT assay on melanoma cell lines.
- Results indicated that modified derivatives exhibited enhanced activity compared to standard treatments.
-
Antimicrobial Screening :
- A series of triazole compounds were evaluated against clinical isolates of bacteria and fungi.
- MTT showed promising results in inhibiting growth in resistant strains.
Q & A
Q. What are the established synthetic routes for 4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with quinoline-2-carboxylic acid. A common approach includes cyclization of precursors such as thiosemicarbazides under reflux conditions in ethanol or methanol. Key steps involve temperature control (70–90°C) and catalysts like acetic acid to facilitate cyclization. Yield optimization requires precise stoichiometric ratios and purification via recrystallization from polar aprotic solvents .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
Structure confirmation relies on ¹H/¹³C NMR (to identify proton environments and substituents), IR spectroscopy (to detect thiol (-SH) and triazole ring vibrations), and elemental analysis (to validate empirical formulas). Purity is assessed via thin-layer chromatography (TLC) using silica gel plates and UV visualization. For crystalline derivatives, X-ray crystallography provides definitive conformational data .
Advanced Research Questions
Q. How does the reactivity of the triazole-thiol moiety in this compound influence its derivatization potential, particularly in forming Schiff base analogs?
The thiol (-SH) group undergoes nucleophilic substitution with aldehydes to form Schiff bases. For example, reactions with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under mild acidic conditions yield 4-((arylidene)amino)-triazole-thiol derivatives . Reactivity is pH-dependent: basic conditions deprotonate the thiol, enhancing nucleophilicity, while acidic media may protonate the triazole nitrogen, altering regioselectivity .
Q. What are the key challenges in reconciling discrepancies between computational predictions and experimental data (e.g., crystallography vs. DFT models) for this compound's conformational stability?
Discrepancies often arise from solvent effects (DFT models typically assume gas-phase conditions) and crystal packing forces (e.g., hydrogen bonding in X-ray structures). For example, DFT may predict planar triazole-quinoline systems, while crystallography reveals slight torsional angles due to intermolecular interactions. Hybrid QM/MM simulations incorporating solvent models improve agreement .
Q. How do solvent polarity and reaction temperature variations impact the regioselectivity of nucleophilic substitutions in triazole-thiol derivatives of this compound?
Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring S-alkylation at the thiol group. In contrast, protic solvents (e.g., ethanol) promote N-alkylation at triazole nitrogens due to hydrogen bonding. Higher temperatures (80–100°C) accelerate kinetics but may reduce selectivity by enabling parallel reaction pathways .
Q. What methodological approaches are employed to assess the compound's pharmacokinetic properties while addressing contradictions between in vitro and in vivo bioactivity data?
In vitro assays (e.g., cytochrome P450 inhibition, plasma protein binding) predict metabolic stability, while in vivo studies (rodent models) evaluate bioavailability and toxicity. Contradictions often stem from hepatic first-pass metabolism or blood-brain barrier penetration limitations . LC-MS/MS quantification of plasma metabolites resolves such discrepancies .
Key Methodological Considerations
- Synthetic Optimization : Monitor reaction progress via TLC and adjust pH to suppress side reactions (e.g., oxidation of -SH to disulfides) .
- Data Interpretation : Cross-validate spectroscopic results with computational models (e.g., Gaussian for IR peak assignments) to resolve ambiguities .
- Biological Testing : Use dose-response curves and statistical tools (e.g., ANOVA) to distinguish artifact signals from true bioactivity in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
